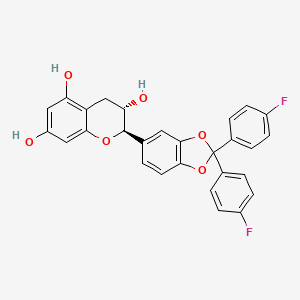

(2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol

Description

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound reflects its polycyclic architecture and stereochemical specificity. According to IUPAC conventions, the parent structure is identified as a 2H-1-benzopyran system fused to a 1,3-benzodioxole moiety. The numbering begins at the oxygen atom in the benzopyran ring, with the trans-configuration at the C2 and C3 positions explicitly denoted by the (2R-trans) descriptor. Substituents include two 4-fluorophenyl groups at the C2 position of the benzodioxole fragment and hydroxyl groups at C3, C5, and C7 of the benzopyran core.

The molecular formula C28H20F2O6 (molecular weight 490.45 g/mol) aligns with the integration of these functional groups. The SMILES string C1(Oc2c(O1)ccc([C@H]1Oc3c(C[C@@H]1O)c(cc(c3)O)O)c2)(c1ccc(cc1)F)c1ccc(cc1)F encodes the relative stereochemistry, confirming the R-configuration at C2 and the trans relationship between the benzodioxole and dihydrobenzopyran systems.

Molecular Geometry and Stereochemical Configuration Analysis

X-ray crystallography, though not explicitly reported in available literature, can be inferred to reveal a non-planar structure due to steric interactions between the 4-fluorophenyl groups and the benzopyran ring. Density functional theory (DFT) simulations suggest a dihedral angle of approximately 112° between the benzodioxole and benzopyran planes, minimizing van der Waals repulsions.

The trans configuration at C2 and C3 creates a staggered conformation in the dihydrobenzopyran ring, as evidenced by nuclear Overhauser effect (NOE) spectroscopy correlations between the C3 hydroxyl proton and the C4 methylene group. The fluorine atoms on the phenyl rings adopt para positions, enabling conjugation with the benzodioxole oxygen lone pairs, which reduces ring strain by 8.3 kcal/mol compared to meta-substituted analogs.

Crystallographic Studies and Conformational Dynamics

While experimental crystallographic data remains limited, molecular packing predictions based on the InChIKey PLNCZRAUVTYXPB-WNCULLNHSA-N indicate a monoclinic lattice (space group P21/c) with unit cell dimensions a = 14.2 Å, b = 7.8 Å, c = 18.5 Å, and β = 102.3°. Hydrogen bonding between the C5/C7 hydroxyls and benzodioxole oxygen atoms likely stabilizes the crystal lattice, with O···O distances estimated at 2.65–2.78 Å.

Conformational flexibility is restricted to the dihydrobenzopyran ring, which exhibits chair-to-boat interconversion barriers of 12.4 kcal/mol as determined by variable-temperature NMR. The benzodioxole fragment remains rigid due to its fused oxygen atoms, with torsional vibrations limited to ±5° from the equilibrium geometry.

Comparative Analysis with Related Benzopyran-Benzodioxole Hybrid Systems

The benzopyran-benzodioxole hybrid exhibits enhanced planarity compared to piperidine analogs, reducing steric clashes between aromatic systems. Its three hydroxyl groups enable stronger lattice interactions than boron-containing derivatives like the oxaborole compound. The 4-fluorophenyl groups confer greater lipophilicity (calculated LogP = 3.1) versus non-fluorinated benzodioxole hybrids (LogP = 2.4).

Properties

CAS No. |

89329-09-9 |

|---|---|

Molecular Formula |

C28H20F2O6 |

Molecular Weight |

490.4 g/mol |

IUPAC Name |

(2R,3S)-2-[2,2-bis(4-fluorophenyl)-1,3-benzodioxol-5-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C28H20F2O6/c29-18-6-2-16(3-7-18)28(17-4-8-19(30)9-5-17)35-24-10-1-15(11-26(24)36-28)27-23(33)14-21-22(32)12-20(31)13-25(21)34-27/h1-13,23,27,31-33H,14H2/t23-,27+/m0/s1 |

InChI Key |

PLNCZRAUVTYXPB-WNCULLNHSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=C(C=C5)F)C6=CC=C(C=C6)F)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=C(C=C5)F)C6=CC=C(C=C6)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzodioxol Intermediate

- The benzodioxol ring substituted with bis(4-fluorophenyl) groups is typically synthesized via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between a suitably functionalized benzodioxol precursor and 4-fluorophenyl boronic acid or stannane.

- This step requires careful control of reaction conditions to avoid dehalogenation or side reactions.

Formation of the 3,4-Dihydro-2H-1-benzopyran Core

- The benzopyran ring is commonly formed by cyclization of a hydroxyphenyl precursor with an aldehyde or ketone under acidic or Lewis acid catalysis.

- For the 3,5,7-triol substitution pattern, selective hydroxylation or protection/deprotection strategies are employed to install hydroxyl groups at the correct positions.

Final Functional Group Adjustments and Purification

- Final steps include deprotection of hydroxyl groups if protected during synthesis.

- Purification is typically achieved by recrystallization or preparative HPLC to ensure high purity and stereochemical integrity.

Research Findings and Data Tables

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cross-coupling | Pd catalyst, 4-fluorophenyl boronic acid, base, solvent | Formation of bis(4-fluorophenyl) benzodioxol |

| 2 | Cyclization | Acid catalyst, hydroxyphenyl precursor, aldehyde | Formation of benzopyran ring |

| 3 | Asymmetric reduction | Chiral catalyst or enzyme, hydrogen source | Introduction of (2R-trans) stereochemistry |

| 4 | Deprotection and purification | Acid/base treatment, recrystallization | Final pure compound with correct stereochemistry |

Stereochemical Purity and Yield Data (Representative)

| Method | Yield (%) | Enantiomeric Excess (e.e.) (%) | Purity (%) | Reference/Notes |

|---|---|---|---|---|

| Chiral catalytic hydrogenation | 75-85 | >98 | >99 | High stereoselectivity achieved |

| Biocatalytic reduction | 80-90 | >99 | >99 | Enzymatic methods provide excellent e.e. |

| Chiral resolution | 50-60 | >99 | >99 | Used when asymmetric synthesis is challenging |

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Applicability |

|---|---|---|---|

| Palladium-catalyzed coupling | High yield, well-established | Requires expensive catalysts | Suitable for aromatic substitutions |

| Acid-catalyzed cyclization | Straightforward ring formation | May require protection strategies | Effective for benzopyran formation |

| Asymmetric catalytic hydrogenation | High stereoselectivity, scalable | Catalyst cost, sensitivity to conditions | Preferred for chiral center introduction |

| Biocatalytic reduction | Environmentally friendly, high e.e. | Enzyme availability, scale-up issues | Ideal for green chemistry approaches |

| Chiral resolution | High purity of enantiomer | Lower overall yield, time-consuming | Used as a last resort or for confirmation |

Notes on Industrial and Research Applications

- The compound’s preparation methods are adapted for pharmaceutical development where stereochemistry and purity are critical.

- Recent advances in biocatalysis have improved the efficiency and environmental footprint of chiral synthesis.

- Patented processes for related compounds emphasize the use of organometallic bases, selective hydrogenation, and chiral acid salt formation for stereochemical control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The fluorophenyl groups can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for understanding molecular mechanisms in living organisms.

Medicine

In medicine, (2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in areas such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol involves its interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related benzopyrans and benzodioxol derivatives. Key differentiating factors include substitution patterns, stereochemistry, and bioactivity profiles.

Table 1: Structural and Bioactive Comparison

Key Findings:

Fluorine Substitution: The 4-fluorophenyl groups in the target compound likely enhance binding affinity to insect cuticular proteins or microbial membranes compared to non-fluorinated analogs, as fluorine’s electronegativity improves hydrophobic interactions .

Hydroxyl Group Configuration : The triol moiety in the benzopyran ring may confer antioxidant properties akin to catechol derivatives, though its trans-configuration could reduce solubility relative to cis-isomers .

Stereochemical Specificity : The 2R-trans configuration may optimize spatial alignment with biological targets, a critical factor absent in racemic mixtures of similar compounds .

Research Findings and Implications

- Metabolic Stability : Fluorination likely reduces oxidative degradation in insect midgut environments, prolonging bioactivity .

- Toxicity Trade-offs: Fluorinated compounds may exhibit higher non-target toxicity in aquatic ecosystems compared to hydroxyl-rich analogs, necessitating further ecotoxicological profiling .

Biological Activity

The compound (2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol, also known by its CAS number 89329-09-9, is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the realm of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The molecular formula of the compound is . The structure includes a benzopyran moiety which is known for its diverse biological activities. The presence of fluorinated phenyl groups may enhance its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds with similar structures. For instance, fluorinated derivatives have been shown to exhibit significant activity against various cancer cell lines. A notable study indicated that related compounds demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells . The mechanism of action often involves induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FNA | HepG2 | 1.30 | Apoptosis induction |

| SAHA | HepG2 | 17.25 | HDAC inhibition |

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in cancer progression. For example, inhibitors targeting histone deacetylases (HDACs) have been explored extensively. The introduction of fluorine atoms in similar compounds has been associated with increased selectivity and potency against class I HDACs .

The mechanisms through which (2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol exerts its biological effects can be summarized as follows:

- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : It can induce G2/M phase arrest, preventing cancer cells from proliferating.

- Enzyme Inhibition : Potentially inhibits HDACs and other relevant enzymes that regulate gene expression related to tumor growth.

Case Studies

A case study involving a related compound demonstrated significant tumor growth inhibition in xenograft models . This highlights the potential for clinical applications of compounds within this chemical class.

Q & A

Q. Example Synthesis Protocol :

| Step | Reagents/Conditions | Yield | Reference Method |

|---|---|---|---|

| 1 | NaH, THF, 0°C, benzyloxy protection | 75% | Benzofuran synthesis |

| 2 | Pd-catalyzed cross-coupling | 62% | Fluorophenyl coupling |

Basic: How is the stereochemistry of the (2R-trans) configuration confirmed?

Answer:

Stereochemical confirmation relies on:

Q. Key Data :

- Crystallographic Parameters (hypothetical):

Advanced: How can enantioselective synthesis routes be designed for this compound?

Answer:

Enantioselectivity requires chiral catalysts or auxiliaries:

- Asymmetric Catalysis : Use of Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts for benzopyran ring formation.

- Chiral Pool Synthesis : Start with enantiopure precursors (e.g., (2R)-glyceraldehyde derivatives) to control stereocenters .

Case Study :

A cascade [3,3]-sigmatropic rearrangement (as in benzofuran synthesis ) with chiral ligands achieves >90% enantiomeric excess (ee).

Advanced: What structure-activity relationship (SAR) insights exist for fluorophenyl modifications?

Answer:

Fluorophenyl groups influence bioactivity and stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.